1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as butyl, chlorobenzenesulfonyl, fluoro, and methylpiperidinyl groups. These substitutions confer specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the butyl, chlorobenzenesulfonyl, fluoro, and methylpiperidinyl groups through various substitution reactions. Common reagents used in these reactions include butyl halides, chlorobenzenesulfonyl chloride, fluorinating agents, and methylpiperidine. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production typically emphasizes process optimization to maximize yield, minimize waste, and ensure safety.
Chemical Reactions Analysis
Types of Reactions
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The functional groups on the quinoline core can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and fluorinating agents are employed under specific conditions, such as controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
1-butyl-3-(3-ch
Biological Activity
1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the quinoline class. Its unique structure, characterized by various substituents, suggests potential biological activity that warrants detailed investigation. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C19H22ClFNO3S, with a molecular weight of 393.9 g/mol. The compound features a quinoline core substituted with a butyl group, a chlorobenzenesulfonyl group, and a fluorine atom, contributing to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂ClFNO₃S |
Molecular Weight | 393.9 g/mol |
CAS Number | 899215-04-4 |
The biological activity of this compound may be attributed to several mechanisms:
Inhibition of Enzymes:
The compound is believed to inhibit enzymes crucial for cellular processes such as DNA replication and protein synthesis. This inhibition can lead to reduced cell proliferation, particularly in cancer cells.
Disruption of Cell Membranes:
Interactions with cell membranes may increase permeability, potentially leading to cell lysis. This property can be exploited in targeting cancerous cells.
Induction of Apoptosis:
The compound may activate specific signaling pathways that induce programmed cell death (apoptosis) in malignant cells.
Anticancer Properties
Research indicates that derivatives of quinoline compounds exhibit significant anticancer activity. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins.
Antimicrobial Activity
Quinoline derivatives have also demonstrated antimicrobial properties against a range of pathogens. The sulfonyl group enhances the compound's ability to penetrate bacterial membranes, thereby exerting bactericidal effects.
Case Studies
-
Study on Anticancer Activity:
A recent study explored the effects of various quinoline derivatives, including related compounds to our target compound, on human cancer cell lines. Results indicated that these compounds significantly inhibited cell growth and induced apoptosis through mitochondrial pathways. -
Antimicrobial Efficacy:
Another study assessed the antimicrobial activity of quinoline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Research Findings
Multiple studies have highlighted the potential therapeutic applications of this compound:
-
Cytotoxicity Assays:
In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines with IC50 values in the low micromolar range. -
Mechanistic Studies:
Investigations into the mechanism revealed that the compound activates apoptotic pathways while downregulating survival signals in cancer cells.
Properties
IUPAC Name |
1-butyl-3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(3-methylpiperidin-1-yl)quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClFN2O3S/c1-3-4-10-29-16-24(33(31,32)19-9-5-8-18(26)12-19)25(30)20-13-21(27)23(14-22(20)29)28-11-6-7-17(2)15-28/h5,8-9,12-14,16-17H,3-4,6-7,10-11,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWKZANXUFBZOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC(C3)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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